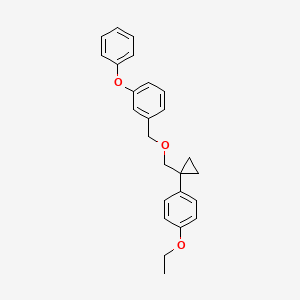
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with various functional groups, including ethoxyphenyl, cyclopropyl, methoxy, and phenoxy groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-ethoxyphenylcyclopropane: This can be achieved through the cyclopropanation of 4-ethoxyphenyl derivatives using reagents such as diazomethane or Simmons-Smith reagents.
Methoxymethylation: The cyclopropyl intermediate is then subjected to methoxymethylation using formaldehyde and methanol in the presence of an acid catalyst.
Phenoxylation: Finally, the methoxymethylated product is reacted with phenol under basic conditions to introduce the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring or other unsaturated groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated benzene derivatives
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of multiple functional groups allows it to engage in diverse interactions, influencing its activity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-ethenyl-4-methoxy-: Similar in structure but with an ethenyl group instead of the cyclopropyl group.
Benzene, 1-methoxy-4-methyl-: Contains a methoxy and methyl group, lacking the cyclopropyl and phenoxy groups.
Benzene, 1-ethoxy-4-methyl-: Features an ethoxy and methyl group, differing in the substitution pattern.
Uniqueness
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the cyclopropyl group adds strain and reactivity, while the phenoxy and ethoxy groups contribute to its aromaticity and potential biological activity.
Eigenschaften
CAS-Nummer |
88934-59-2 |
|---|---|
Molekularformel |
C25H26O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-ethoxy-4-[1-[(3-phenoxyphenyl)methoxymethyl]cyclopropyl]benzene |
InChI |
InChI=1S/C25H26O3/c1-2-27-22-13-11-21(12-14-22)25(15-16-25)19-26-18-20-7-6-10-24(17-20)28-23-8-4-3-5-9-23/h3-14,17H,2,15-16,18-19H2,1H3 |
InChI-Schlüssel |
YJAIEOAUIZKUAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2(CC2)COCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


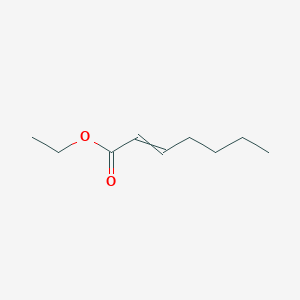
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)
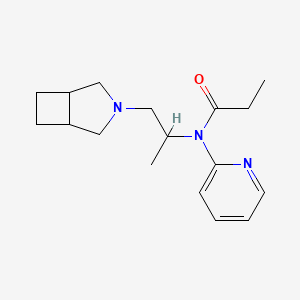
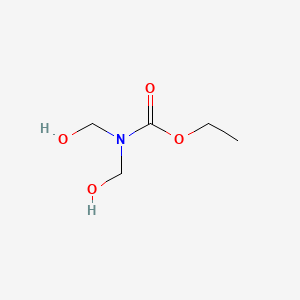

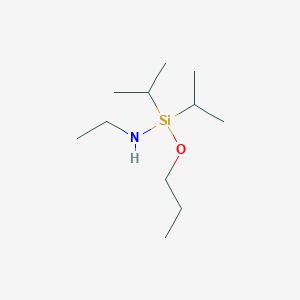
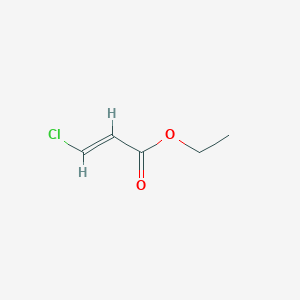
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)

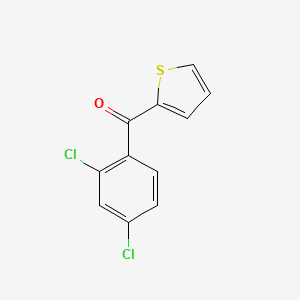
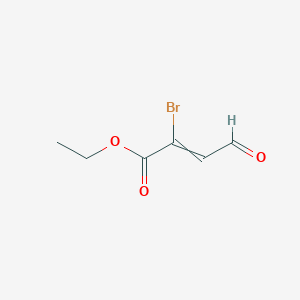
![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
